molecular formula C17H19ClN2OS B2807288 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide CAS No. 2034489-98-8

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B2807288
CAS No.: 2034489-98-8
M. Wt: 334.86
InChI Key: MFLVQGDZFFNGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-cyclohexyl-1,3-thiazole moiety. This structure places it within a class of compounds known to exhibit significant potential in medicinal chemistry and pharmacological research. Compounds with similar N-(thiazol-2-yl)benzamide scaffolds have been identified as potent and selective negative allosteric modators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC), suggesting this compound could be a valuable tool for studying the function and pharmacology of ligand-gated ion channels . The inclusion of the cyclohexyl group may influence the compound's lipophilicity and overall pharmacokinetic properties. Researchers can utilize this chemical to investigate novel signaling pathways, explore receptor-ligand interactions, and develop new models for therapeutic intervention in various diseases. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-9-5-4-8-13(14)17(21)19-10-16-20-15(11-22-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLVQGDZFFNGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 2-chlorobenzoyl chloride with 4-cyclohexylthiazole-2-methylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzamide derivatives, while oxidation and reduction can modify the thiazole ring .

Scientific Research Applications

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their modifications, and biological implications:

Compound Name / ID Structural Modifications Molecular Weight (g/mol) Key Properties / Applications References
2-Chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide Addition of fluorine at C6 of benzamide 352.85 Enhanced electronic effects; potential improved binding to hydrophobic pockets
2-Chloro-N-((4-methylthiazol-2-yl)methyl)-6-fluorobenzamide (AB4 analog) Replacement of cyclohexyl with methyl group; sulfonamide linkage ~350 (estimated) Moderate similarity (0.500) to antiviral/anti-inflammatory agents
2-Chloro-N-[(4-(difluoro-hydroxycyclohexyl)thiazol-2-yl)methyl]-5-fluoropyrimidine benzamide Difluoro-hydroxycyclohexyl and fluoropyrimidine substituents ~450 (estimated) Potent P2X7 receptor antagonist with CNS penetration
2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide Nitro group at C5 of thiazole 313.72 Pharmaceutical intermediate; high reactivity due to electron-withdrawing nitro group
2-Chloro-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide Coumarin moiety fused to thiazole 382.82 Potential dual activity in anticoagulation and fluorescence-based imaging
Masitinib (KIT/PDGFR inhibitor) Pyridinyl-thiazole and methylpiperazinyl groups 529.03 Tyrosine kinase inhibitor targeting KIT/PDGFR; repurposed for SARS-CoV-2 3CLpro inhibition

Detailed Structural and Functional Comparisons

Substituent Effects on Bioactivity

  • Cyclohexyl vs. Methyl Groups: The cyclohexyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., AB4). This may enhance blood-brain barrier penetration, as seen in the CNS-active P2X7 antagonist .
  • Electron-Withdrawing Groups : The nitro-substituted analog (CAS 69819-38-1) exhibits higher reactivity due to the nitro group, making it suitable as a synthetic intermediate. In contrast, the fluorine atom in ’s compound fine-tunes electronic properties without drastic reactivity changes .

Thiazole Ring Modifications

  • Coumarin-Thiazole Hybrids : The coumarin-thiazole hybrid (CAS 313469-97-5) introduces π-conjugation, enabling fluorescence properties absent in the target compound. This structural feature expands applications to imaging or photodynamic therapy .
  • Sulfonamide Linkages : Analogs with sulfonamide groups (e.g., AB4) show similarity to antiviral agents, suggesting divergent mechanisms compared to the parent benzamide scaffold .

Biological Activity

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a thiazole moiety, which is often associated with various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21ClN2OSC_{17}H_{21}ClN_{2}OS with a molar mass of approximately 336.88 g/mol. The compound contains a chlorobenzamide core linked to a thiazole ring substituted with a cyclohexyl group, enhancing its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC17H21ClN2OS
Molar Mass336.88 g/mol
CAS Number[specific CAS number not provided]

The precise molecular mechanism of action for this compound remains to be fully elucidated. However, thiazole derivatives are known to interact with various biological targets:

  • Enzyme Inhibition : Thiazole compounds can inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : They may affect signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit promising antitumor properties. For instance, studies have shown that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines.

In one study, related thiazole derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines:

CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF73.79
Thiazole Derivative BNCI-H46012.50
Thiazole Derivative CSF-26842.30

These findings suggest that the biological activity of compounds containing thiazole rings is significant and warrants further investigation.

Anti-inflammatory Properties

Thiazole derivatives have also been explored for their anti-inflammatory effects. The modulation of inflammatory pathways can be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study conducted by researchers synthesized various thiazole derivatives and evaluated their biological activities against different cancer cell lines. The results indicated that certain structural modifications enhanced their cytotoxicity significantly.
  • Mechanistic Insights : Another investigation focused on the mechanism of action of thiazole compounds, revealing their potential to induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide to improve yield and purity?

  • Methodological Answer :

  • Step-wise optimization : Focus on critical steps such as the formation of the thiazole ring and benzamide coupling. Adjust reaction temperatures (e.g., reflux vs. room temperature) and solvents (e.g., pyridine or dichloromethane) to stabilize intermediates .
  • Catalyst selection : Use palladium-based catalysts for coupling reactions to enhance efficiency .
  • Purity monitoring : Employ thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm purity .
  • Purification : Recrystallization from methanol or ethanol is effective for isolating high-purity crystals .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the cyclohexyl, thiazole, and benzamide groups. Pay attention to chemical shifts for the chloro substituent (~7.0–7.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯N bonds in thiazole derivatives) .

Q. How can researchers assess the biological activity of this compound in preliminary in vitro studies?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like pyruvate:ferredoxin oxidoreductase (PFOR), a common target for thiazole derivatives. Use spectrophotometric methods to measure IC50_{50} values .
  • Cell viability assays : Employ MTT or ATP-based assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Protein-ligand interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's therapeutic potential?

  • Methodological Answer :

  • Substituent modification : Replace the cyclohexyl group with other hydrophobic moieties (e.g., phenyl or adamantyl) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacements : Substitute the chloro group with fluoro or trifluoromethyl groups to modulate electron-withdrawing effects and metabolic stability .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or GPCRs .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (e.g., recombinant vs. native proteins) .
  • Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence polarization alongside radiometric assays) .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. What strategies address discrepancies between in vitro and in vivo efficacy results?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
  • Metabolite identification : Use in vitro microsomal assays (e.g., liver S9 fractions) to identify active or toxic metabolites .
  • Formulation optimization : Encapsulate the compound in liposomes or nanoparticles to enhance solubility and target delivery .

Q. How can computational methods guide target identification and mechanistic studies?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .
  • Network pharmacology : Map the compound’s potential targets using databases like STITCH or SwissTargetPrediction .
  • Machine learning : Train models on bioactivity data from PubChem or ChEMBL to predict off-target effects .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions .
  • Degradation product analysis : Use LC-MS to identify and quantify breakdown products (e.g., hydrolysis of the amide bond) .
  • Temperature-dependent stability : Conduct accelerated stability testing at 40°C/75% RH for 1–3 months to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.